![molecular formula C14H25N B2794472 N-[2-(1-adamantyl)ethyl]-N-ethylamine CAS No. 27666-70-2](/img/structure/B2794472.png)
N-[2-(1-adamantyl)ethyl]-N-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1-adamantyl)ethyl]-N-ethylamine” is a compound used for proteomics research . It has a molecular formula of C14H25N and a molecular weight of 207.36 .
Synthesis Analysis
The synthesis of adamantane derivatives like “this compound” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . The PINO radical, for example, will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids .科学的研究の応用
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane derivatives, such as amantadine and memantine, have been extensively studied for their neuroprotective effects and are currently used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique structure of adamantane-based compounds allows them to modulate various neurotransmitter systems, including glutamatergic and dopaminergic pathways, which are crucial in neurodegenerative diseases. A comparative analysis of more than 75 natural and synthetic derivatives of adamantane has shown that certain derivatives have pharmacological potential exceeding that of well-known drugs like amantadine and memantine, suggesting their utility in treating neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Ethylene Inhibition in Postharvest Technology
In the realm of agriculture and food science, compounds that inhibit ethylene action, such as 1-methylcyclopropene (1-MCP), are crucial for extending the shelf life and maintaining the quality of fruits and vegetables postharvest. Ethylene is a plant hormone that accelerates ripening and senescence. By inhibiting ethylene's effects, these compounds can significantly reduce quality loss during storage and transport. Research on 1-MCP and similar ethylene action inhibitors highlights their potential to improve postharvest technology and food preservation (Martínez-Romero et al., 2007).
Antioxidant Activity and Analytical Methods
Another area of research that might be relevant to the study of "N-[2-(1-adamantyl)ethyl]-N-ethylamine" is the investigation of antioxidant activities and the development of analytical methods to quantify these activities in various compounds. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in many chronic diseases and aging. Understanding the antioxidant capacity of compounds and developing reliable assays for their determination are critical for identifying potential therapeutic agents (Munteanu & Apetrei, 2021).
将来の方向性
The future directions for the research and application of “N-[2-(1-adamantyl)ethyl]-N-ethylamine” and similar adamantane derivatives are promising. They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
作用機序
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their potential in chemical and catalytic transformations . The compound’s interaction with its targets could involve a variety of chemical reactions, depending on the specific target and the environmental conditions.
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical reactions and transformations . These could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the high reactivity of adamantane derivatives, it is likely that this compound could induce significant changes at the molecular and cellular levels .
特性
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOOZQAALGEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

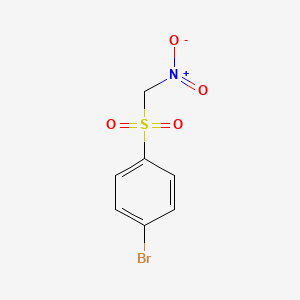

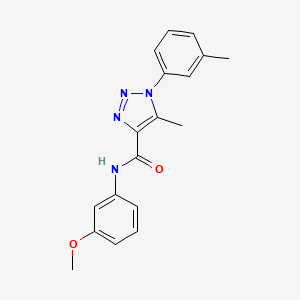
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)
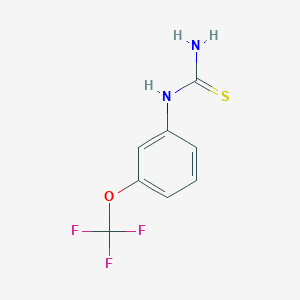
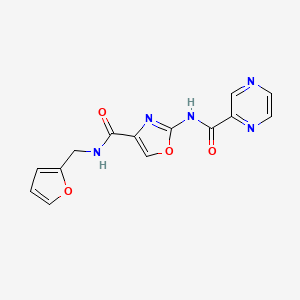
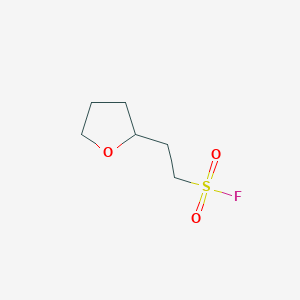

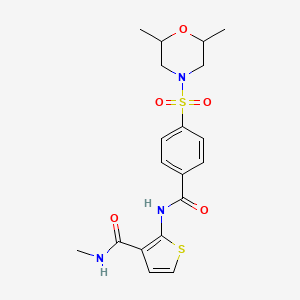
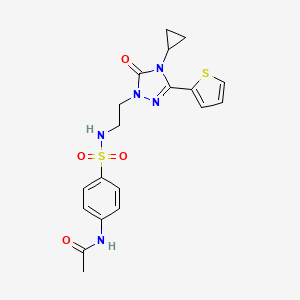
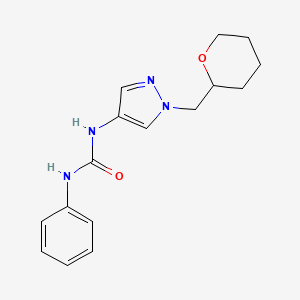
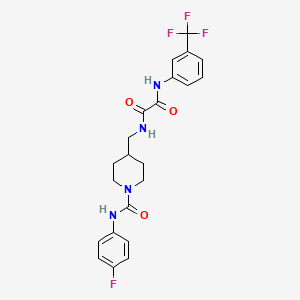
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)